N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexene ring, a pyrazine ring, and a piperidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the pyrazine and piperidine rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, reducing agents, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Parameters such as temperature, pressure, and solvent choice are critical in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have bioactive properties, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits activity against specific biological targets.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide include:
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetamide
Uniqueness
The uniqueness of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c26-19(23-9-6-16-4-2-1-3-5-16)20(27)24-14-17-7-12-25(13-8-17)18-15-21-10-11-22-18/h4,10-11,15,17H,1-3,5-9,12-14H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXJFKKWVLTZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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